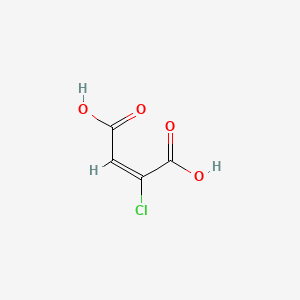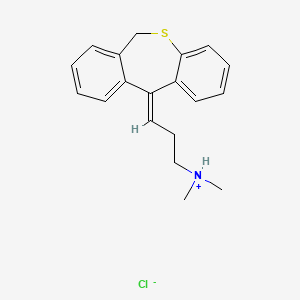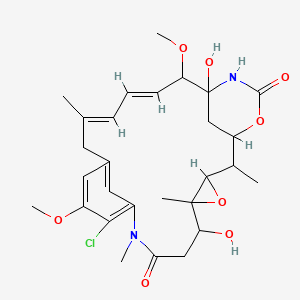
2-Butenedioic acid, 2-chloro-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.
Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloromaleic anhydride.
Reduction: Reduction reactions can convert it back to maleic acid.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Chloromaleic anhydride.
Reduction: Maleic acid.
Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.
Comparison with Similar Compounds
Maleic Acid: The parent compound of 2-chloromaleic acid.
Fumaric Acid: An isomer of maleic acid with similar chemical properties.
2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.
Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
617-43-6 |
|---|---|
Molecular Formula |
C4H3ClO4 |
Molecular Weight |
150.52 g/mol |
IUPAC Name |
(E)-2-chlorobut-2-enedioic acid |
InChI |
InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+ |
InChI Key |
ZQHJVIHCDHJVII-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Isomeric SMILES |
C(=C(\C(=O)O)/Cl)\C(=O)O |
Canonical SMILES |
C(=C(C(=O)O)Cl)C(=O)O |
Synonyms |
2-chlorofumaric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![methyl (1S,12S,14S,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1233889.png)

![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)
